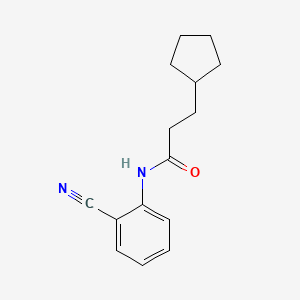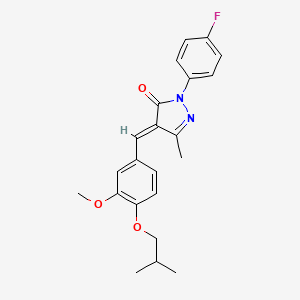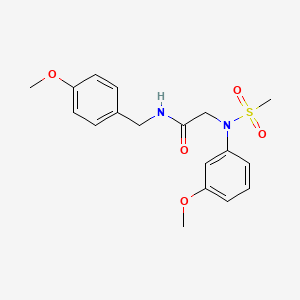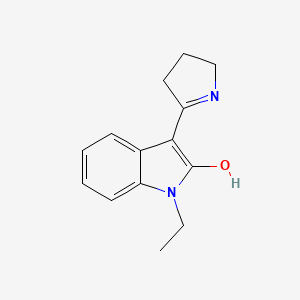
N-(2-cyanophenyl)-3-cyclopentylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-3-cyclopentylpropanamide, also known as CPP-ACP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 311.43 g/mol. This compound is synthesized using a specific method and has been shown to have significant biochemical and physiological effects.
Wirkmechanismus
N-(2-cyanophenyl)-3-cyclopentylpropanamide works by interacting with calcium and phosphate ions in the oral cavity, forming complexes that are able to adhere to dental enamel and promote remineralization. This process helps to strengthen the enamel and prevent decay and erosion. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have several biochemical and physiological effects, including the ability to remineralize dental enamel, inhibit the growth of harmful bacteria in the mouth, and improve bone density and strength. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-cyanophenyl)-3-cyclopentylpropanamide in lab experiments is its ability to promote remineralization of dental enamel, which can be useful in studying the effects of various treatments and interventions on dental health. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have a low toxicity profile, which makes it a relatively safe compound to work with in the lab. However, one limitation of using N-(2-cyanophenyl)-3-cyclopentylpropanamide in lab experiments is that its effects may be influenced by various factors such as pH, temperature, and the presence of other ions in the oral cavity.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyanophenyl)-3-cyclopentylpropanamide, including investigating its potential as a drug delivery system for various therapeutic agents, studying its effects on bone density and strength, and exploring its potential applications in the treatment of various diseases and conditions. Additionally, further research is needed to better understand the mechanism of action of N-(2-cyanophenyl)-3-cyclopentylpropanamide and to determine the optimal conditions for its use in various applications.
Synthesemethoden
N-(2-cyanophenyl)-3-cyclopentylpropanamide is synthesized using a specific method that involves the condensation of 2-cyanophenylacetic acid with cyclopentylmethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction occurs in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-3-cyclopentylpropanamide has potential applications in scientific research due to its ability to interact with calcium and phosphate ions in a way that promotes remineralization of dental enamel. This compound has been shown to be effective in preventing dental caries and erosion, and it has also been investigated for its potential use in the treatment of osteoporosis and other bone disorders. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been studied for its potential as a drug delivery system for various therapeutic agents, including antibiotics and anticancer drugs.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-11-13-7-3-4-8-14(13)17-15(18)10-9-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUPEZALFHZYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-3-ethyl-1-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5310641.png)
![2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5310642.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5310649.png)
![N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5310656.png)
![1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5310676.png)
![(3R*,3aR*,7aR*)-1-(2-methoxy-2-methylpropanoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310680.png)

![3-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid](/img/structure/B5310693.png)


![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5310712.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5310734.png)
![6-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5310750.png)